molecular formula C9H15N3O2 B11739429 Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B11739429
M. Wt: 197.23 g/mol
InChI Key: BKBZVQDCLXNWBA-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is an organic compound with a complex structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 5-methyl-3-hexene-2-ketone with an organic silicon compound under the condition that a copper-triphenylphosphine complex acts as a catalyst. This is followed by the addition of N,N-dimethylmethyleneiminium iodide under Lewis acid catalysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions would be tailored to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate include:

  • Methyl 3-(dimethylamino)propionate
  • β-Dimethylaminopropionic acid methyl ester
  • Methyl N,N-dimethyl-β-alanine

Uniqueness

What sets this compound apart from these similar compounds is its unique pyrazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-11(2)6-8-7(9(13)14-4)5-12(3)10-8/h5H,6H2,1-4H3

InChI Key

BKBZVQDCLXNWBA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CN(C)C)C(=O)OC

Origin of Product

United States

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